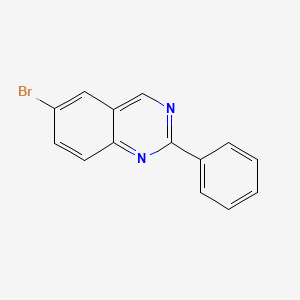

6-Bromo-2-phenylquinazoline

描述

属性

分子式 |

C14H9BrN2 |

|---|---|

分子量 |

285.14 g/mol |

IUPAC 名称 |

6-bromo-2-phenylquinazoline |

InChI |

InChI=1S/C14H9BrN2/c15-12-6-7-13-11(8-12)9-16-14(17-13)10-4-2-1-3-5-10/h1-9H |

InChI 键 |

GAZQBWKCLAPIKA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=NC=C3C=C(C=CC3=N2)Br |

产品来源 |

United States |

科学研究应用

Chemical and Biological Properties

6-Bromo-2-phenylquinazoline belongs to the quinazoline family, which is known for its wide range of biological activities. The compound's molecular formula is , and it has garnered attention due to its potential applications in drug development and therapeutic interventions.

A. Medicinal Chemistry

Research has shown that this compound exhibits significant anticancer properties. It acts primarily through the inhibition of tyrosine kinases, which are crucial in cell signaling pathways associated with cancer progression. The inhibition of these enzymes can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Mechanism of Action :

- Target Enzymes : Tyrosine kinases

- Biological Effects : Inhibition of cell proliferation, induction of apoptosis

B. Antimicrobial Activity

Studies have confirmed that this compound possesses antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The antibacterial activity was evaluated against various microorganisms, demonstrating significant zones of inhibition.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 10 - 16 |

| Bacillus species | Significant activity |

| Escherichia coli | Moderate activity |

| Candida albicans | Notable antifungal effects |

C. Anti-inflammatory Potential

The compound has also been investigated for its anti-inflammatory effects. Its ability to inhibit specific enzymes involved in inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases.

Synthesis and Mechanism

The synthesis of this compound typically involves bromination of N2-phenylquinazoline under controlled conditions to ensure selectivity at the 6-position. The general reaction scheme is as follows:

Synthesis Overview :

- Starting Material : N2-phenylquinazoline

- Reagent : Bromine or bromine-containing reagents

- Conditions : Controlled temperature and pressure

Case Study 1: Anticancer Activity Evaluation

In a study assessing the cytotoxic effects on human cancer cell lines, this compound exhibited low micromolar IC50 values, indicating potent anti-proliferative effects.

Case Study 2: Antimicrobial Efficacy

A separate investigation into the antimicrobial properties highlighted that derivatives of this compound significantly reduced bacterial growth in murine models, showcasing its potential as an effective antibacterial agent.

Comparison with Related Compounds

The unique structural features of this compound differentiate it from other quinazoline derivatives:

| Compound Name | Key Features |

|---|---|

| 2,4-Quinazolinediamine | Lacks bromine and phenyl substituents |

| 6-Bromoquinazoline | Similar bromine substitution but lacks phenyl |

| N2-Phenylquinazoline | Similar phenyl substitution but lacks bromine |

相似化合物的比较

Reactivity and Functionalization

- Halogen Reactivity :

- The bromine in 6-bromo-2-phenylquinazoline undergoes palladium-catalyzed cross-coupling with boronic acids (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) to introduce aryl groups .

- In 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, bromine is readily displaced by secondary amines, demonstrating its utility in generating diverse analogs .

- Position-Specific Reactivity :

Physicochemical Properties

- Solubility: 6-Bromo-2,4-dichloroquinazoline is slightly soluble in water, whereas this compound derivatives are typically recrystallized from ethanol, suggesting moderate polarity .

- Stability : Bromine’s lower electronegativity compared to chlorine may reduce oxidative degradation, enhancing the shelf-life of brominated quinazolines .

常见问题

Q. What are the standard synthetic protocols for 6-bromo-2-phenylquinazoline derivatives?

- Methodological Answer: A common approach involves refluxing 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with amino reagents (e.g., metformin, 2-aminopyridine) in glacial acetic acid for 3–4 hours. Post-reaction, recrystallization in ethanol ensures purity, monitored by TLC using cyclohexane:ethyl acetate (2:1) as the mobile phase . For example, compound BQ1 (70% yield) was synthesized using this protocol, with characterization via FT-IR and .

Q. How are this compound derivatives characterized for structural confirmation?

- Methodological Answer: Key techniques include:

Q. What purification methods are recommended for these compounds?

Q. How should this compound derivatives be stored to ensure stability?

- Methodological Answer: Store in dark, inert atmospheres (e.g., nitrogen) at 2–8°C to prevent degradation, particularly for halogenated quinazolines sensitive to light and moisture .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized to introduce aryl groups at the 6-bromo position?

- Methodological Answer: Use Pd(0) catalysts (e.g., tetrakis(triphenylphosphine)palladium) with aryl boronic acids under microwave-assisted conditions (150°C, 1 hour). Post-reaction, wash with NaHCO and LiCl to remove residual catalysts. For example, coupling with benzo[d][1,3]dioxol-5-ylboronic acid achieved 58% yield .

Q. How do substituents at the 3-position influence biological activity in quinazoline derivatives?

- Methodological Answer: Structure-activity relationship (SAR) studies show:

- Hydrophobic substituents (e.g., 4-bromoaniline) enhance anthelmintic activity (IC < 1 µg/mL) .

- Electron-withdrawing groups improve kinase inhibition (e.g., CDC2-like kinase inhibition via thiophen-2-ylmethylamine substitution) .

Systematic variation of substituents followed by in vitro bioassays (e.g., MIC, IC) is critical for SAR validation .

Q. How can contradictory bioactivity data between studies be resolved?

- Methodological Answer:

- Assay standardization : Compare MIC values under identical conditions (e.g., bacterial strain, incubation time).

- Structural validation : Confirm compound purity (>95% via LCMS) and stereochemistry, as impurities or isomerism may skew results .

- Statistical analysis : Use ANOVA or t-tests (as in ) to assess significance of activity differences .

Q. What computational methods support the design of this compound-based inhibitors?

- Methodological Answer:

- Molecular docking : Predict binding affinities to targets (e.g., CLK kinases) using AutoDock or Schrödinger .

- In silico ADMET profiling : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP < 5 for blood-brain barrier penetration) .

Q. How can low synthetic yields in quinazoline ring formation be addressed?

- Methodological Answer:

Q. What advanced statistical approaches are used in quinazoline research data analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。